N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.
Construction of the pyrimidine ring: This often involves condensation reactions between amidines and β-dicarbonyl compounds.
Formation of the piperidine ring: This can be synthesized via hydrogenation of pyridine derivatives or through cyclization of appropriate precursors.
Coupling reactions: The final compound is often assembled through coupling reactions such as amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow chemistry: Implementing continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide depends on its specific biological target. Common mechanisms include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA interaction: The compound may intercalate into DNA or RNA, affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of heterocyclic rings, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N9O/c1-16-11-21(31(28-16)18-5-3-2-4-6-18)27-22(32)17-7-9-29(10-8-17)19-12-20(25-14-24-19)30-15-23-13-26-30/h2-6,11-15,17H,7-10H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALDOBOQYPNQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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